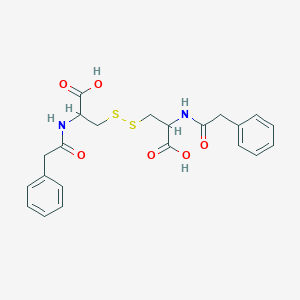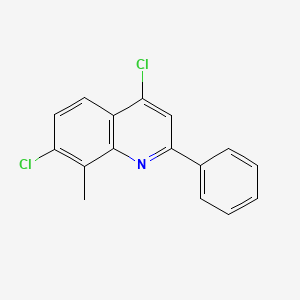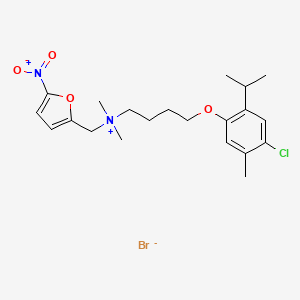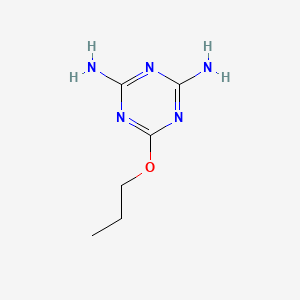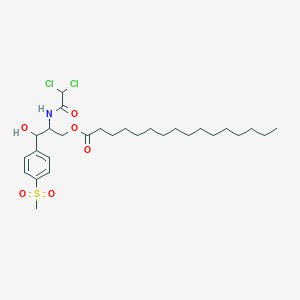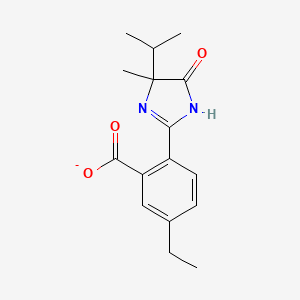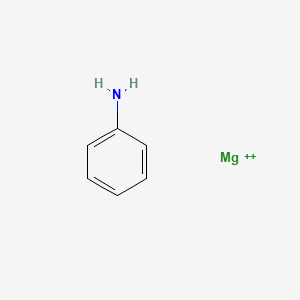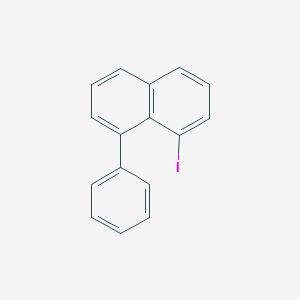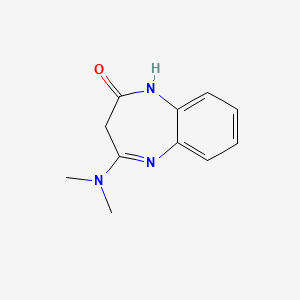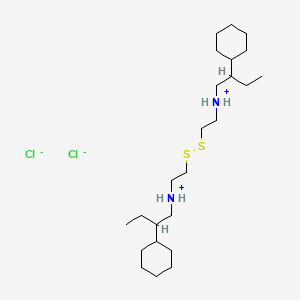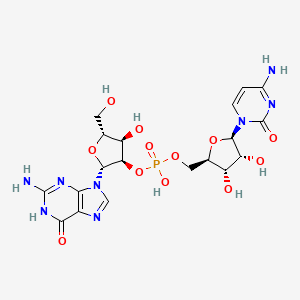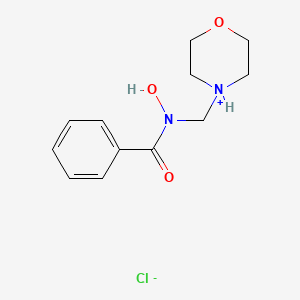
3-Iodo-4-(piperazin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(piperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.13759 g/mol It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a piperazine ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(piperazin-1-yl)benzoic acid typically involves the iodination of 4-(piperazin-1-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-(piperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzoic acids.
Oxidation Products: Higher oxidation states of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the benzoic acid.
Applications De Recherche Scientifique
3-Iodo-4-(piperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(piperazin-1-yl)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperazin-1-yl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(piperazin-1-yl)benzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-4-(piperazin-1-yl)benzoic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-Iodo-4-(piperazin-1-yl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific synthetic and research applications where iodine’s properties are advantageous.
Propriétés
Numéro CAS |
1131614-93-1 |
|---|---|
Formule moléculaire |
C11H13IN2O2 |
Poids moléculaire |
332.14 g/mol |
Nom IUPAC |
3-iodo-4-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H13IN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) |
Clé InChI |
AUPYLXSYIKWVBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



